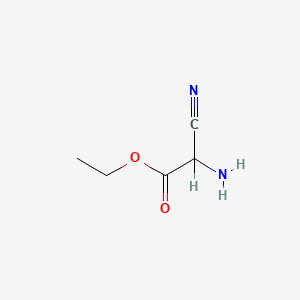

![molecular formula C19H14ClN5O B2478346 1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 862811-98-1](/img/structure/B2478346.png)

1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as CPI-455 and has been found to have promising biological activities, making it a subject of interest in the field of drug discovery.

Scientific Research Applications

Inhibitory Effects on p38 Mitogen-Activated Protein Kinase

The tri- and tetra-substituted imidazole scaffold, related to the structure of 1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea, is recognized for its selective inhibition of p38 mitogen-activated protein (MAP) kinase. This inhibition is crucial as p38 MAP kinase is involved in the release of proinflammatory cytokines. The specificity of these inhibitors stems from their ability to bind to the ATP pocket, replacing ATP, and in some cases, forming double hydrogen bonds with specific amino acids in the hinge region of the kinase. These interactions contribute to the high selectivity and potency of these inhibitors, making them a valuable tool in medicinal chemistry and drug design for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Scaffold for Biological Activities

Imidazo[1,2-a]pyrimidine and its derivatives, integral to the chemical structure , have been synthesized and analyzed extensively between 2000 and 2021. These compounds are not only crucial for their biological activities but also find use in secondary applications such as corrosion inhibition. The versatility of this scaffold in various applications, including its biological significance, underscores the breadth of research and potential this structure holds (Kobak & Akkurt, 2022).

Optoelectronic Material Applications

While not directly mentioning this compound, research indicates that quinazolines and pyrimidines, similar in structure, have shown significant promise in the field of optoelectronics. They are utilized in the development of luminescent materials, photoelectric conversion elements, and image sensors. The integration of these compounds into π-extended conjugated systems enhances their utility in creating innovative optoelectronic materials. Such applications highlight the potential of structurally similar compounds in advancing technology in fields like organic light-emitting diodes and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O/c20-14-3-1-4-16(11-14)23-19(26)22-15-7-5-13(6-8-15)17-12-25-10-2-9-21-18(25)24-17/h1-12H,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGIASPZBVBQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

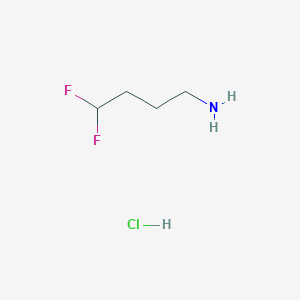

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2478265.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)

![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)

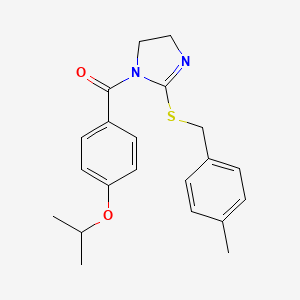

![N-(2-chloro-4-methylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2478278.png)

![4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2478282.png)

![Ethyl 4-{[3-methyl-7-(1-methyl-2-oxopropyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2478283.png)

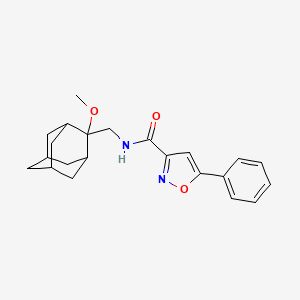

![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)

![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)